molecular formula C18H14ClN5O2 B264916 N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Numéro de catalogue B264916
Poids moléculaire: 367.8 g/mol
Clé InChI: BGKKFDOKOVTUHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has recently gained attention in the scientific community. CPI-613 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for the production of energy in cancer cells. By inhibiting this cycle, this compound disrupts the energy metabolism of cancer cells, leading to apoptosis. Additionally, this compound has been shown to increase the production of reactive oxygen species, which further contributes to the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on the mitochondrial tricarboxylic acid cycle for energy production. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without affecting normal cells. Additionally, this compound has been shown to enhance the efficacy of other anticancer agents, which could potentially lead to the development of combination therapies. However, one limitation of using this compound in lab experiments is its complex mechanism of action, which may require specialized techniques and equipment for its study.

Orientations Futures

There are several potential future directions for the study of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide. One direction is the investigation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the development of combination therapies with other anticancer agents to enhance its efficacy. Additionally, the study of this compound in combination with immunotherapy could also be a promising future direction. Finally, the development of this compound analogs with improved pharmacokinetic properties could also be an area of future research.

Méthodes De Synthèse

The synthesis of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves a multi-step process that includes the condensation of 2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazole and chloroacetyl chloride, followed by the reaction with 3-chloroaniline. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been extensively studied in preclinical models, including cell lines and animal models, for its anticancer activity. It has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. This compound has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.

Propriétés

Formule moléculaire

C18H14ClN5O2

Poids moléculaire

367.8 g/mol

Nom IUPAC

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C18H14ClN5O2/c19-12-7-4-8-13(9-12)20-15(25)10-14-17(26)22-18-21-16(23-24(14)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,20,25)(H,21,22,23,26)

Clé InChI

BGKKFDOKOVTUHC-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

SMILES

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

SMILES canonique

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.